Potassium mercuric thiocyanate
Description
Potassium mercuric thiocyanate (CAS No. 14099-12-8) is a mercury-containing compound regulated under international toxic chemical lists due to its hazardous nature . This compound is distinct from mercuric thiocyanate (Hg(SCN)₂), which has a well-defined formula (CAS 592-85-8) and molecular weight of 316.75 g/mol . This compound is classified as toxic, with handling and storage protocols emphasizing avoidance of moisture, light, and incompatible substances like strong acids or ammonia .
Properties
IUPAC Name |
dipotassium;mercury(2+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOCCNUUYRBKP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HgK2N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
592-85-8 (mercury salt) | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70930966 | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-12-8 | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury dipotassium tetrathiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium mercuric thiocyanate can be synthesized through the reaction of potassium thiocyanate with mercuric nitrate. The reaction is typically carried out in an aqueous solution, where the low solubility product of this compound causes it to precipitate out of the solution:
Hg(NO3)2+2KSCN→Hg(SCN)2+2KNO3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Potassium mercuric thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The thiocyanate ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as chloride or bromide ions.
Major Products Formed:
Oxidation: Mercury(II) oxide and other mercury compounds.
Reduction: Elemental mercury.
Substitution: Various mercury-ligand complexes.
Scientific Research Applications
Potassium mercuric thiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of chloride ions in water through UV-visible spectroscopy.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.
Industry: Utilized in the synthesis of other mercury-containing compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of potassium mercuric thiocyanate involves the dissociation of the compound in solution, releasing mercury and thiocyanate ions. The mercury ions can interact with various molecular targets, including proteins and enzymes, leading to inhibition or activation of their functions. The thiocyanate ions can form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Chemical and Physical Properties
The table below summarizes key properties of potassium mercuric thiocyanate and related mercury-thiocyanate compounds:
*Calculated based on hypothesized formulas.
Key Observations :
- Solubility : Potassium and ammonium derivatives are more water-soluble than Hg(SCN)₂ due to the presence of alkali/ammonium ions, which enhance ionic dissociation .
- Stability : All mercury thiocyanates decompose upon heating, releasing toxic fumes (e.g., cyanide, sulfur oxides) .
- Toxicity : Mercury compounds universally exhibit high toxicity, with Hg(SCN)₂ and its derivatives causing gastrointestinal, neurological, and dermal effects .
Comparative Stability and Reactivity
- Reactivity with Acids :
- Thermal Decomposition :
- Biological Uptake :
- In intestinal studies, Hg(SCN)₂ showed moderate membrane transport compared to HgCl₂ (higher) and Hg(CN)₂ (lower) .
Q & A
Q. What are the established synthesis protocols for potassium mercuric thiocyanate, and how can reaction conditions be optimized for purity?
this compound (CAS 14099-12-8) is typically synthesized by reacting mercuric chloride with potassium thiocyanate in aqueous solutions. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of HgCl₂ to KSCN), temperature control (20–25°C), and slow reagent addition to avoid byproducts like Hg(SCN)₂ . Post-synthesis, recrystallization from ethanol-water mixtures enhances purity. Characterization via elemental analysis (Hg, S, CN content) and XRD confirms structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- XRD : Resolves crystal structure, confirming the linear SCN⁻ coordination to Hg²⁺ .
- FTIR : Identifies ν(C≡N) stretching at ~2050 cm⁻¹ and ν(S–C) at 750 cm⁻¹ .
- TGA : Assesses thermal stability; decomposition occurs above 160°C, releasing Hg vapors . Cross-referencing with databases like NIST (Standard Reference Data Program) ensures accuracy .
Q. What standardized analytical methods utilize this compound as a reagent?
- Chloride Quantification : In environmental samples, chloride reacts with Hg(SCN)₂ to form HgCl₂, releasing SCN⁻, which complexes with Fe³⁺ to produce a red-colored ferric thiocyanate (λ_max = 480 nm) .
- Zinc Volumetric Analysis : In alloys, zinc displaces Hg²⁺ from Hg(SCN)₂, forming Zn(SCN)₂ and liberating Hg, quantified via iodometric titration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Waste Disposal : Classify as toxic waste (UN 1646); neutralize with sulfide solutions to precipitate HgS .
- Storage : Keep in airtight containers, segregated from acids and oxidizers .
Advanced Research Questions
Q. How can reactive intermediates formed during this compound synthesis be stabilized for mechanistic studies?
Transient species like Hg(SCN)Cl can be trapped using low-temperature techniques (e.g., cryogenic NMR at –40°C) or stabilizing ligands (e.g., ammonia). Kinetic studies via stopped-flow spectrophotometry reveal intermediate lifetimes .
Q. How do researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and temperature. For example:
| Solvent | Solubility (g/100 mL, 25°C) | Source |
|---|---|---|
| Water | 0.12 | |
| Ethanol | 0.05 | |
| NH₄SCN solution | High (complexation) | |
| Methodological replication under controlled conditions (e.g., ionic strength, pH) is critical . |
Q. What role does this compound play in trace metal analysis for environmental samples?
It enables spectrophotometric detection of chloride in water (APHA Method 4500 Cl⁻) with a detection limit of 0.1 mg/L . Interferences (e.g., Br⁻, I⁻) are minimized via masking agents like formaldehyde .
Q. How are complexometric titration methods optimized using this compound?
In zinc analysis, Hg(SCN)₂ acts as an indirect indicator. Zn²⁺ displaces Hg²⁺, and excess SCN⁻ reacts with Fe³⁺ to form a red endpoint. Precision requires pH 3–4 (acetic acid buffer) and exclusion of oxidizing agents .
Q. What are the reaction pathways of this compound with transition metals like Fe³⁺ or Cu²⁺?
Competitive ligand displacement occurs:
- Fe³⁺ + 3SCN⁻ → Fe(SCN)₃ (blood-red complex) .
- Cu²⁺ + 2SCN⁻ → Cu(SCN)₂ (black precipitate) . Stoichiometry is confirmed via Job’s method of continuous variation .
Q. How does this compound’s stability vary under extreme pH or temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
